Teucrolivin A

Description

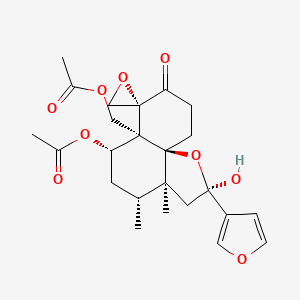

Structure

3D Structure

Properties

Molecular Formula |

C24H30O9 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[(2R,3aS,4R,6S,6aR,7R,10aS)-6-acetyloxy-2-(furan-3-yl)-2-hydroxy-3a,4-dimethyl-8-oxospiro[3,4,5,6,9,10-hexahydrobenzo[h][1]benzofuran-7,2'-oxirane]-6a-yl]methyl acetate |

InChI |

InChI=1S/C24H30O9/c1-14-9-19(32-16(3)26)21(12-30-15(2)25)22(13-31-22)18(27)5-7-24(21)20(14,4)11-23(28,33-24)17-6-8-29-10-17/h6,8,10,14,19,28H,5,7,9,11-13H2,1-4H3/t14-,19+,20+,21+,22-,23-,24+/m1/s1 |

InChI Key |

PYYCUJGPIYOQBV-NSBNUYSLSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@]3([C@]1(C[C@@](O3)(C4=COC=C4)O)C)CCC(=O)[C@]25CO5)COC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC(C2(C3(C1(CC(O3)(C4=COC=C4)O)C)CCC(=O)C25CO5)COC(=O)C)OC(=O)C |

Synonyms |

teucrolivin A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution of Teucrolivin A

The Teucrium genus, commonly known as germanders, is a widespread group within the Lamiaceae family. These plants are recognized as a rich source of neo-clerodane diterpenoids, which are often considered chemotaxonomic markers for the genus. researchgate.net

Teucrium oliverianum as a Primary Source

Teucrium oliverianum (Ging. ex Benth.) R.Br. is identified as a primary botanical source of this compound. capes.gov.br This species has yielded several neo-clerodane diterpenoids, including Teucrolivins A, B, and C. capes.gov.br Further studies on Teucrium oliverianum have also led to the isolation of Teucrolivins D, E, and F, and later Teucrolivins F and G, along with a revised structure for Teucrolivin E. dntb.gov.uanih.gov Teucrolivin H has also been isolated from Teucrium oliverianum. nih.gov

Teucrium oliverianum is found abundantly in Saudi Arabia, where it is locally known as Qassapa or Aihan. researchgate.net Its common habitat includes silty soils of inland basins or rocky runnels bearing sand layers. researchgate.net

Related Teucrium Species as Sources of Neo-Clerodanes

Beyond Teucrium oliverianum, numerous other Teucrium species are known to produce neo-clerodane diterpenoids. The genus Teucrium comprises about 434 recognized taxa with a subcosmopolitan distribution, primarily in the Mediterranean region and temperate parts of Asia. dokumen.pub While Teucrium oliverianum and Teucrium orientale are noted for containing identical or structurally similar secondary metabolites, including Teucrolivins A, B, C, and H, other species also contribute to the diversity of neo-clerodanes. nih.govresearchgate.net For instance, Teucrium fruticans has been reported to contain neo-clerodanes like fruticolone derivatives and teucjaponin B derivatives. nih.gov Teucrium polium and Teucrium chamaedrys are also highlighted as rich sources of neo-clerodane diterpenoids. mdpi.com

A summary of some Teucrium species and the Teucrolivin compounds isolated from them is presented in the table below:

| Botanical Source | Isolated Teucrolivin Compounds |

| Teucrium oliverianum | This compound, B, C, D, E, F, G, H capes.gov.brdntb.gov.uanih.govnih.gov |

| Teucrium orientale | This compound, B, C, H nih.gov |

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of natural products like this compound from plant matrices typically involves a combination of extraction and chromatographic techniques. The initial step often involves extracting the desired compounds from the plant material using suitable solvents. Traditional methods include techniques such as maceration, percolation, and solvent extraction. umlub.pl The choice of solvent can significantly influence the yield and profile of extracted compounds. dntb.gov.ua

Following extraction, chromatographic methods are crucial for separating this compound from the complex mixture of other plant metabolites. Various chromatographic techniques are employed for the isolation and purification of neo-clerodane diterpenoids from Teucrium species. These can include:

Column Chromatography: This is a widely used technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Different stationary phases (e.g., silica (B1680970) gel, reversed-phase silica) and solvent systems are utilized depending on the polarity of the target compounds.

Thin-Layer Chromatography (TLC): Often used for monitoring the separation process and for preliminary analysis of fractions obtained from column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): A more advanced technique providing higher resolution and efficiency for separation and purification. Both normal-phase and reversed-phase HPLC can be applied, depending on the compound's properties. nih.govchromatographyonline.com HPLC coupled with mass spectrometry (LC-MS) can be used for identification and analysis. chromatographyonline.com

Solid-Phase Extraction (SPE): Can be used for sample pretreatment to remove impurities and pre-concentrate the target compounds before chromatographic separation. chromatographyonline.com

Detailed research findings on the specific advanced chromatographic and extraction techniques optimized for this compound isolation from Teucrium oliverianum are described in relevant phytochemical studies. These studies often detail the specific solvents, stationary phases, and elution gradients used to achieve effective separation and purification of this compound and other related diterpenoids. For example, flash chromatography using solvent mixtures like ethyl acetate/hexane has been reported in synthetic studies related to the this compound skeleton, indicating the relevance of such approaches for isolating this class of compounds from complex mixtures. researchgate.net

Identification and Isolation of Related Teucrolivin Compounds and Natural Derivatives (e.g., Teucrolivins B, C, D, E, F, H)

The phytochemical investigation of Teucrium species, particularly Teucrium oliverianum, has led to the isolation and identification of several related neo-clerodane diterpenoids, collectively referred to as Teucrolivins. These include this compound, B, C, D, E, F, G, and H. capes.gov.brdntb.gov.uanih.govnih.gov

The isolation of these related compounds often follows similar extraction and chromatographic methodologies as for this compound. The separation process aims to isolate individual compounds from the crude plant extract based on their distinct physical and chemical properties.

Identification of the isolated Teucrolivin compounds and their natural derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY), is crucial for determining the planar structure and relative configuration of these complex molecules. nih.gov Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation. X-ray diffraction analysis can be employed to establish the absolute or relative configuration of crystalline compounds, as was done for this compound. capes.gov.br

Studies on Teucrium oliverianum have specifically reported the isolation and structural determination of Teucrolivins A, B, and C capes.gov.br, Teucrolivins D, E, and F dntb.gov.ua, Teucrolivins F and G nih.gov, and Teucrolivin H nih.gov. The structural assignments are based on comprehensive spectroscopic data analysis. capes.gov.brnih.gov The presence of these related Teucrolivins alongside this compound highlights the complexity of the diterpenoid profile in Teucrium species and the importance of advanced separation techniques for isolating individual components.

Chemical Synthesis and Analog Development Strategies

Total Synthesis Approaches for Teucrolivin A

Total synthesis strategies for this compound have focused on efficiently constructing the trans-decalin core and incorporating the requisite functionality and stereochemistry. acs.org

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a key technique in planning organic syntheses, involving the stepwise deconstruction of the target molecule into simpler, readily available starting materials. wikipedia.org For this compound, retrosynthetic analysis often highlights the central trans-decalin unit as a key structural motif to be assembled. acs.org Approaches have revealed allyl ether intermediates as crucial precursors for constructing the core structure. acs.org

Key Pericyclic Reaction Cascades in Core Structure Construction

Pericyclic reaction cascades have proven to be powerful tools for rapidly assembling the complex carbon framework of this compound's core. acs.orgthegoodscentscompany.comresearchgate.netthieme-connect.dethebarriaultlab.comacs.orgacs.orgnih.gov These reactions involve a concerted series of bond-breaking and bond-forming events through a cyclic transition state. researchgate.net

Oxy-Cope/Claisen/Ene Tandem Reactions

A notable strategy for constructing the trans-decalin core of this compound involves a tandem oxy-Cope/Claisen/ene reaction sequence. acs.orgthieme-connect.dethebarriaultlab.comacs.orgacs.orgresearchgate.net This cascading reaction allows for the rapid establishment of significant molecular complexity in a single transformation. acs.org The sequence typically begins with an allyl dienyl ether, which undergoes an oxy-Cope rearrangement, followed by a Claisen rearrangement, and finally an intramolecular ene reaction to yield the desired decalin framework. thieme-connect.de This tandem process has been shown to be effective in constructing highly functionalized trans-decalin systems with specific stereochemical features relevant to this compound. acs.orgacs.org

Stereoselective and Diastereoselective Control in this compound Synthesis

Achieving precise stereochemical control is paramount in the synthesis of this compound due to its multiple contiguous stereocenters. researchgate.netacs.orgresearchgate.netacs.org The tandem oxy-Cope/Claisen/ene cascade has demonstrated the ability to construct the trans-decalin core as a single diastereomer. researchgate.netacs.orgresearchgate.net Strategies for stereocontrol in clerodane synthesis, generally, include diastereoselective reactions on rigid rings, leveraging conformational preferences, and diastereoselective cyclizations. researchgate.net

Synthesis of Advanced Intermediates

The total synthesis of this compound involves the preparation of advanced intermediates that contain the core trans-decalin structure and incorporate functionality necessary for subsequent transformations to complete the molecule. acs.orgnih.govresearchgate.net For example, an advanced intermediate (compound 39) on the path to this compound has been synthesized in 16 steps starting from commercially available 1,3-cyclohexadiene. acs.orgacs.orgacs.orgnih.govresearchgate.net This intermediate contains the trans-decalin core constructed via the tandem oxy-Cope/Claisen/ene cascade and possesses functionality suitable for further elaboration. acs.orgacs.org

Methodologies for the Synthesis of Neo-Clerodane Skeletons

The synthesis of the neo-clerodane skeleton, the fundamental bicyclic structure found in this compound and related natural products, is a significant area of research in organic chemistry. Methodologies employed include pericyclic reactions, such as Diels-Alder cycloadditions, and cascade cyclization reactions. researchgate.netcore.ac.ukpkusz.edu.cn The stereoselective construction of the decalin ring system, often featuring multiple contiguous stereogenic centers, is a central challenge. researchgate.net Different strategies exist for controlling stereochemistry during the formation of the decalin core, including diastereoselective reactions and cyclization methods. researchgate.net

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of this compound analogues and derivatives are driven by the desire to explore the structural features responsible for its biological activities and potentially develop compounds with improved properties. Given the complexity of the natural product, synthetic efforts often focus on constructing the core neo-clerodane skeleton efficiently and stereoselectively, providing intermediates that can be further functionalized.

One key strategy for constructing the neo-clerodane skeleton involves cascade reactions, which allow for the rapid assembly of multiple rings and stereocenters in a single sequence. A notable example is the use of a tandem oxy-Cope/Claisen/ene cascade reaction. This sequence has been employed to construct the trans-decalin core of this compound as a single diastereomer, incorporating functionality suitable for subsequent steps towards the complete natural product synthesis. researchgate.netacs.org While this specific cascade builds a trans-decalin, modifications or alternative cascade strategies are explored for the cis-decalin system present in this compound itself.

Another approach to the core structure involves pericyclic reaction cascades. For instance, a concise synthesis of the neo-clerodane skeleton of this compound has been achieved using a pericyclic reaction cascade. acs.orgacs.org This method allows for the diastereoselective construction of the cis-decalin intermediate with multiple continuous stereocenters. researchgate.net The intermediate derived from this approach can then be diversified to generate other pentacyclic 19-nor-clerodanes through late-stage modifications. researchgate.net

Specific synthetic studies towards this compound have highlighted the use of reactions like the ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder reaction to establish the cis-decalin intermediate with high yield and stereoselectivity. researchgate.net From such intermediates, total syntheses of related compounds like (+)-teucvin and (+)-2-hydroxyteuscorolide have been achieved. researchgate.net Divergent synthesis from a common intermediate allows for the generation of several pentacyclic 19-nor-clerodanes by adjusting the oxidation state at later stages. researchgate.net

The synthesis of analogues often involves modifying specific parts of the this compound structure, such as the furan (B31954) ring, the decalin system, or the side chain. While detailed data tables specifically on the synthesis and properties of this compound analogues are not extensively available in the provided search results, the synthetic strategies developed for the total synthesis of this compound and related clerodanes provide a foundation for analogue synthesis. These strategies enable the introduction of variations in functional groups and stereochemistry at different positions of the neo-clerodane core.

Research into related natural products, such as Salvinorin A (a trans-clerodane), also informs the strategies for synthesizing neo-clerodane analogues. core.ac.uk Although Salvinorin A has a trans-decalin core, the general approaches to constructing the clerodane framework and introducing substituents are relevant. Synthetic modification of natural products like Salvinorin A has contributed to understanding structure-activity relationships in clerodane diterpenoids. core.ac.uk A convergent approach for the synthesis of neo-clerodane natural products would be valuable for the facile preparation of a range of analogues, although a widely reported convergent strategy for neo-clerodanes like this compound is not explicitly detailed in the provided results. core.ac.uk

The rational design of analogues is often guided by proposed structure-activity relationships (SAR), although specific SAR data for this compound and its analogues are not provided in detail in the search results. However, the ability to synthesize diverse analogues with controlled structural variations is crucial for establishing such relationships.

Data on specific analogues and their synthesis yields or properties were not sufficiently detailed in the search results to create comprehensive data tables. The focus of the retrieved information is primarily on the synthetic methodologies towards the core structure of this compound and related clerodanes.

Structural Characterization and Elucidation Methodologies

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic techniques play a crucial role in determining the structural features, connectivity, and functional groups present in Teucrolivin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is a primary tool for elucidating the structure of this compound. ¹H NMR provides information about the types of protons and their chemical environments, while ¹³C NMR reveals the different types of carbon atoms. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing proton-proton and proton-carbon connectivities, which helps in piecing together the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine spatial relationships between protons, providing insights into the relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound, which allows for the determination of its molecular formula. This information is critical for confirming the elemental composition deduced from other spectroscopic data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the characteristic absorption bands in the IR spectrum. For instance, the presence of hydroxyl groups, carbonyl groups, and ether functions can be indicated by specific IR frequencies.

X-ray Diffraction Analysis for Solid-State Structure and Relative Stereochemistry

X-ray diffraction analysis is a powerful technique that can provide definitive information about the solid-state structure and relative stereochemistry of this compound, provided that suitable crystals can be obtained. This method determines the arrangement of atoms in the crystal lattice, allowing for the unambiguous assignment of relative configurations of chiral centers. An X-ray diffraction analysis of this compound has been reported, which provided its relative configuration.

Determination of Absolute Configuration

While spectroscopic methods and X-ray diffraction can establish relative stereochemistry, determining the absolute configuration requires additional techniques.

Modified Mosher's Method

The Modified Mosher's method is a widely used NMR-based technique for determining the absolute configuration of secondary alcohol centers. This method involves derivatizing the alcohol with both the (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chlorides to form diastereomeric esters. The difference in chemical shifts (Δδ) in the ¹H NMR spectra of these two diastereomeric esters provides information about the absolute configuration of the original alcohol. The analysis of the Δδ values for protons near the stereogenic center allows for the assignment of its absolute configuration based on established empirical rules.

Biological Activities and Mechanistic Investigations

Insect Antifeedant Activity Research

Teucrolivin A has demonstrated significant potential as a natural insect deterrent. Its activity has been evaluated against several key agricultural pests, revealing its effectiveness in disrupting their feeding habits.

Evaluation in Model Insect Species

Research has established this compound as a potent antifeedant against various insect species. In dual-choice feeding assays, it exhibited significant activity against the fifth instar larvae of the Egyptian cotton leafworm, Spodoptera littoralis. windows.net At a dose of 10μg/cm², this compound showed a feeding ratio (FR50) of 1.03 ± 0.07, indicating a strong deterrent effect. windows.net Further studies have confirmed its antifeedant properties against other lepidopteran pests, including Spodoptera frugiperda (fall armyworm) and Heliocoverpa armigera (cotton bollworm). researchgate.netjst.go.jpjst.go.jp The peach-potato aphid, Myzus persicae, is another insect pest that is sensitive to the effects of related compounds, suggesting a broader spectrum of activity for clerodanes. researchgate.netresearchgate.net

Comparative Efficacy Studies with Other Clerodanes

When compared with other neo-clerodane diterpenoids isolated from Teucrium orientale, such as Teucrolivin B and Teucrolivin C, this compound emerged as the most potent antifeedant against Spodoptera littoralis, S. frugiperda, and Heliocoverpa armigera. researchgate.netjst.go.jpjst.go.jp This highlights the specific structural features of this compound that contribute to its superior insect deterrent capabilities. The genus Teucrium is a rich source of these neo-clerodane diterpenes, many of which play an ecological role as antifeedants against various insect species. researchgate.net

Antimicrobial and Antifungal Activity Studies

In addition to its insect antifeedant properties, this compound and related compounds have been investigated for their ability to inhibit the growth of various microorganisms.

Antibacterial Spectrum and Potency

Clerodane diterpenoids, the class of compounds to which this compound belongs, have been reported to possess antibacterial activities. unisa.itnih.gov Studies on related neo-clerodanes have shown moderate antimicrobial activity against selected Gram-negative and Gram-positive bacteria. researchgate.netacs.org For instance, crotonolide G, a compound with a similar structural backbone, displayed significant antibacterial activity against four strains of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov While specific data on the antibacterial spectrum and potency of this compound is still emerging, the general activity of the clerodane class suggests its potential in this area.

Antifungal Efficacy

The antifungal properties of clerodane diterpenes have also been a subject of research. unisa.itnih.gov this compound's parent plant genus, Teucrium, has been shown to produce compounds with antifungal activity. researchgate.net For example, extracts containing related compounds have shown activity against Candida albicans. Furthermore, other clerodanes have demonstrated significant inhibition of fungal growth, such as caseanigrescen C against Aspergillus niger. nih.gov

Antiproliferative and Cytotoxic Activities in In Vitro Cellular Models and In Vivo Animal Models

A growing body of evidence suggests that neo-clerodane diterpenoids, including those structurally related to this compound, possess significant antiproliferative and cytotoxic effects against various cancer cell lines. While direct studies on this compound are limited in the publicly available literature, research on the extracts of its source plant, Teucrium oliverianum, and other clerodanes provides valuable insights.

Extracts from T. oliverianum, which contains this compound, B, and C, have shown promising anti-cancer activity against hepatocellular carcinoma. researchgate.net The broader class of clerodane diterpenes has demonstrated activity against a range of human cancer cell lines, including those of the lung (Lu1), prostate (LNCaP), and breast (MCF-7). nih.govresearchgate.netrsc.org For instance, ajugalide B exhibited broad-spectrum antiproliferative activity against A549 (lung), AGS (gastric), HepG2 (liver), and HT29 (colon) human cancer cell lines. nih.govrsc.org Similarly, other clerodanes have shown cytotoxic effects against various leukemia and melanoma cell lines. jst.go.jpnih.gov

The potential of these compounds is underscored by their ability to induce apoptosis in cancer cells. nih.gov The diverse and potent biological activities of clerodane diterpenes continue to make them a focal point of research for the development of new therapeutic agents. researchgate.net

Table of Research Findings for this compound and Related Clerodanes

| Biological Activity | Compound/Extract | Model System | Key Findings | Citations |

| Insect Antifeedant | This compound | Spodoptera littoralis | Potent antifeedant (FR50 = 1.03 ± 0.07 at 10µg/cm²) | windows.net |

| Insect Antifeedant | This compound | S. frugiperda, H. armigera | Most potent among Teucrolivins A, B, and C | researchgate.netjst.go.jpjst.go.jp |

| Antimicrobial | Related neo-clerodanes | Gram-positive & Gram-negative bacteria | Moderate activity observed | researchgate.netacs.org |

| Antifungal | Teucrium extracts | Candida albicans | Mild to significant activity | researchgate.net |

| Antiproliferative | T. oliverianum extract | Hepatocellular carcinoma | Promising anti-cancer activity | researchgate.net |

| Cytotoxic | Clerodane diterpenes | Various human cancer cell lines | Broad-spectrum activity | nih.govresearchgate.netrsc.org |

Investigations on Cancer Cell Lines

This compound belongs to the neo-clerodane diterpenoid class of compounds, which are known for their potential cytotoxic activities. researchgate.netresearchgate.net While some studies on specific diterpenes from the Teucrium genus at certain concentrations did not show cytotoxicity against DU-145 (prostate), HeLa (cervical), and MRC-5 (normal) cell lines, the broader class of clerodane diterpenes has demonstrated activity against various cancer cell lines. researchgate.netresearchgate.net For instance, research on clerodane diterpenes has shown cytotoxic effects against human cancer cell lines such as Lu1 (lung), LNCaP (prostate), and MCF-7 (breast). rsc.org Although direct data for this compound on a wide range of cancer cells is specific, related compounds from the same family have shown antiproliferative mechanisms. researchgate.net The potential of these compounds as a foundation for developing new anticancer agents continues to be an area of interest. researchgate.netethernet.edu.et

Interactive Data Table: Effects of Clerodane Diterpenes on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect |

| Lu1 | Lung | Cytotoxic |

| LNCaP | Prostate | Cytotoxic |

| MCF-7 | Breast | Cytotoxic |

| HeLa | Cervical | No cytotoxicity at 50 μM for some tested diterpenes |

| DU-145 | Prostate | No cytotoxicity at 50 μM for some tested diterpenes |

Exploration of Mechanistic Pathways of Cytotoxicity (e.g., Apoptosis, Cell Cycle Arrest)

The cytotoxic effects of many anticancer compounds are often mediated through the induction of apoptosis and cell cycle arrest. researchgate.net Apoptosis, or programmed cell death, is a key process for eliminating cancerous cells and is characterized by a series of biochemical events leading to distinct morphological changes. researchgate.net The induction of apoptosis is a primary goal in cancer therapy. researchgate.net

Compounds similar in structure to this compound have been shown to induce apoptosis by causing cell cycle arrest, often at the G1 or G2/M phase. mostwiedzy.plmdpi.com Cell cycle arrest prevents the cell from progressing to the next phase of division, which can trigger apoptotic pathways. nih.gov For example, some compounds induce apoptosis by increasing the expression of pro-apoptotic proteins and activating caspases, which are proteases that execute the process of cell death. researchgate.netmdpi.com This can be accompanied by a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. researchgate.netmdpi.com The interplay between cell cycle arrest and apoptosis is crucial; for instance, a conflict between a signal to stop the cell cycle and a signal to proliferate can lead to apoptosis. nih.gov

Anti-inflammatory and Analgesic Properties Research

Plants from the Teucrium genus, a source of this compound, have a history in traditional medicine for treating conditions related to inflammation and pain. researchgate.netdokumen.pub Scientific research has substantiated these uses, demonstrating that compounds from this genus possess anti-inflammatory and analgesic properties. researchgate.netdokumen.pubmdpi.com

The anti-inflammatory effects are linked to the inhibition of pathways that produce inflammatory mediators. researchgate.net For example, salvinorin A, another clerodane diterpene, exerts potent anti-inflammatory effects, suggesting that this class of compounds can be valuable leads for developing new anti-inflammatory agents. rsc.org The analgesic (pain-relieving) properties are often a direct consequence of the anti-inflammatory activity, as inflammation is a primary cause of pain. nih.gov

Metabolic Regulation and Enzyme Inhibition Studies

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes because it inactivates incretin (B1656795) hormones like GLP-1, which are vital for stimulating insulin (B600854) secretion. nih.govnih.gov Inhibiting DPP-4 increases the levels of these hormones, leading to better glycemic control. nih.gov

Computational, or in silico, studies have been employed to investigate the potential of Teucrolivin compounds as DPP-4 inhibitors. researchgate.net Molecular docking simulations with a related compound, Teucrolivin D, showed a higher binding affinity to the DPP-4 enzyme compared to some existing antidiabetic drugs. researchgate.net These studies predict that the compound fits well into the enzyme's active site, suggesting it could act as an effective inhibitor. researchgate.net Such computational findings provide a strong foundation for further experimental validation of these natural compounds as potential new antidiabetic agents. researchgate.net

One of the key strategies for managing hyperglycemia is to slow the absorption of glucose from the diet. ajol.info This can be achieved by inhibiting enzymes in the small intestine, such as α-amylase and α-glucosidase, which are responsible for breaking down complex carbohydrates into absorbable simple sugars. ajol.infoijpsjournal.com The inhibition of these enzymes delays carbohydrate digestion and reduces the sharp increase in blood glucose levels after a meal. ijpsjournal.com

Compounds from the Teucrium genus have been traditionally used as hypoglycemic agents. researchgate.net Research has shown that extracts and isolated compounds from this genus can inhibit α-amylase and α-glucosidase. researchgate.net This inhibitory action is a primary mechanism contributing to their blood sugar-lowering effects. researchgate.net While many synthetic inhibitors exist, they can have gastrointestinal side effects, driving the search for new, effective inhibitors from natural sources. ijpsjournal.commdpi.com

Computational Studies on Dipeptidyl Peptidase 4 (DP4) Protein Inhibition.

Antioxidant Activity Research

Antioxidants are crucial for protecting the body from damage caused by oxidative stress, a process linked to numerous diseases, including cancer and diabetes. mdpi.comnih.gov this compound and related compounds found in the Teucrium genus have been shown to possess significant antioxidant properties. researchgate.netmdpi.com

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. ias.ac.inepdf.pub These tests measure the ability of a compound to neutralize stable free radicals. ias.ac.innih.gov The presence of phenolic and flavonoid components in plants of the Teucrium genus is believed to be a major contributor to their strong antioxidant activity. dokumen.pub This antioxidant potential likely underpins some of the other biological effects observed, such as their anti-inflammatory and hypoglycemic activities. researchgate.net

In Vitro Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. While specific IC₅₀ values for the isolated compound this compound are not extensively documented in the reviewed literature, studies on extracts from Teucrium species, known to be rich sources of neo-clerodane diterpenoids like this compound, provide significant insight into their antioxidant capabilities. nih.govresearchgate.net

Extracts from Teucrium oliverianum, a primary source of this compound, have demonstrated notable antioxidant and free radical scavenging activities. mdpi.com The antioxidant properties of these plants are often attributed to their rich phytochemical content, which includes diterpenoids, flavonoids, and phenolic compounds. researchgate.netbioline.org.br

Research on various Teucrium species highlights their efficacy in scavenging free radicals:

The methanolic extract of Teucrium polium showed potent scavenging activity against both ABTS and DPPH radicals, with IC₅₀ values of 0.042 mg/mL and 0.087 mg/mL, respectively. nih.gov

A study on Teucrium alyssifolium leaf water extract reported a strong DPPH scavenging activity with an IC₅₀ value of 13.52 μg/ml. researchgate.net

Similarly, water extracts of Teucrium montanum showed a 50% inhibition of DPPH radicals at a concentration of 29.41 µg/mL. phcogrev.com

Table 1: Antioxidant Activity of Various Teucrium Extracts

| Teucrium Species | Extract Type | Assay | IC₅₀ Value | Reference |

|---|---|---|---|---|

| T. polium | Methanolic | ABTS | 0.042 mg/mL | nih.gov |

| T. polium | Methanolic | DPPH | 0.087 mg/mL | nih.gov |

| T. alyssifolium | Water (Leaf) | DPPH | 13.52 µg/mL | researchgate.net |

| T. montanum | Water (Whole Plant) | DPPH | 29.41 µg/mL | phcogrev.com |

Studies on Oxidative Stress Modulation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. scirp.orgsemanticscholar.org Natural compounds that can modulate cellular oxidative stress are of significant therapeutic interest.

Extracts from Teucrium oliverianum, containing this compound, have shown a capacity to mitigate oxidative stress. In a study involving chemically-induced hepatotoxicity in rats, the methanolic extract of T. oliverianum was found to restore levels of key antioxidant markers. rjpbcs.com Administration of the extract led to a significant improvement in the levels of reduced glutathione (B108866) (GSH) and a decrease in malondialdehyde (MDA), a marker of lipid peroxidation. rjpbcs.com

Furthermore, a methanolic extract of T. oliverianum demonstrated a dose-dependent reduction in ROS generation in human keratinocyte (HaCaT) cells. frontiersin.orgnih.gov This effect is crucial as inflammation often increases ROS expression, leading to further cellular damage. frontiersin.orgnih.gov The ability of the extract to reduce ROS formation highlights its potential in managing conditions exacerbated by oxidative stress. frontiersin.org The hepatoprotective effects observed are attributed to the high content of polyphenols and flavonoids, which act as potent free radical scavengers. rjpbcs.com

Other Reported Biological Activities of Teucrolivins and Related Clerodanes

The Teucrium genus is a rich source of bioactive compounds, and various species have been used in traditional medicine for a range of ailments. athmsi.org The biological activities are often linked to the presence of neo-clerodane diterpenoids, flavonoids, and other phytochemicals. imist.mamdpi.com

Anti-cholesterol Research

Several Teucrium species are recognized for their hypolipidemic (cholesterol-lowering) properties. athmsi.orgscirp.org Extracts from T. oliverianum are noted for their potential to lower blood cholesterol. mdpi.com Studies on other species within the genus, such as Teucrium polium, have shown that their extracts can significantly reduce serum triglycerides and cholesterol in animal models. scirp.org While these effects are reported for the plant extracts, the specific contribution of this compound to this activity requires further targeted investigation. The hypolipidemic action of these plants is a significant area of interest in the search for natural therapeutic agents for cardiovascular diseases. nih.gov

Antispasmodic Activity

The use of Teucrium species as antispasmodic agents is well-established in folk medicine. bioline.org.brathmsi.org Plants from this genus have been traditionally used to treat stomach aches and other spasmodic conditions. researchgate.net For instance, Teucrium polium is used in traditional medicine for its antispasmodic effects. ijpjournal.comijpjournal.com However, research suggests that the antispasmodic activity in some Teucrium species may be attributable to compounds other than neo-clerodane diterpenoids, such as flavonoids and phenylethanoid glycosides. imist.ma While the genus is known for this property, direct evidence linking this compound specifically to antispasmodic effects is not clearly established in the current literature.

Antiviral Properties

Neo-clerodane diterpenoids have emerged as a promising scaffold for the development of new antiviral agents. nih.gov A study investigating compounds from Teucrium flavum found that neo-clerodanes could inhibit the HIV-1 reverse transcriptase-associated RNase H function. nih.gov Specifically, a derivative compound, flavuglaucin B, showed significant inhibitory activity with an IC₅₀ value of 9.1 μM. nih.gov This was the first report of clerodane diterpenoids demonstrating this specific anti-reverse transcriptase activity, suggesting that the neo-clerodane skeleton, which is characteristic of this compound, represents a valid starting point for developing new HIV-1 inhibitors. nih.gov The broader Teucrium genus has also been noted for its antiviral properties in several reviews. mdpi.commdpi.comresearchgate.net

Anthelmintic Effects

The anthelmintic (anti-parasitic worm) activity is another significant biological property reported for the Teucrium genus and the broader Lamiaceae family. nih.govrsc.orgnih.gov Diterpenoids isolated from Teucrium species have been evaluated for their potential to combat parasitic infections. acs.org For example, several neo-clerodane diterpenoids isolated from Teucrium yemense were pursued for structural and biological characterization due to the known anthelmintic activities of the genus. nih.govacs.org While the general class of clerodane diterpenes is associated with this activity, specific studies detailing the anthelmintic efficacy of this compound are limited. researchgate.netethernet.edu.et

Nerve Growth Factor (NGF)-Potentiating Activity

The class of clerodane diterpenes, to which this compound belongs, has been noted for its potential pharmacological activities, including the potentiation of Nerve Growth Factor (NGF). nih.gov NGF is a crucial neurotrophin involved in the growth, maintenance, and survival of neurons. Substances that enhance the effects of NGF could have significant therapeutic potential for neurodegenerative diseases and nerve injury.

Research into the broader class of clerodane diterpenes has indicated that some of these compounds can promote neurite outgrowth in the presence of NGF, a key indicator of NGF-potentiating activity. nih.gov However, specific studies focusing on the direct NGF-potentiating effects of this compound are not extensively documented in the current scientific literature. While the potential exists due to its classification as a clerodane diterpene, further targeted research is required to determine and quantify the specific activity of this compound in this area.

Anti-peptic Ulcer Research

The genus Teucrium, from which this compound is isolated, has a long history in traditional medicine for treating various ailments, and modern pharmacological studies have indicated that species within this genus possess anti-ulcer properties. frontiersin.orgresearchgate.netrjpbcs.comresearchgate.net Furthermore, the broader chemical class of clerodane diterpenes has been identified as having potential anti-peptic ulcer activity. nih.gov For instance, studies on other plants rich in clerodane diterpenes, such as Teucrium buxifolium, have shown significant anti-ulcer and cytoprotective effects. researchgate.net

Despite these promising indications from the plant genus and compound class, direct experimental research and detailed findings specifically investigating the anti-peptic ulcer activity of this compound are limited. The general anti-inflammatory and antioxidant properties reported for Teucrium species may contribute to anti-ulcer effects, but dedicated studies are needed to isolate and confirm the role of this compound in this context. frontiersin.orgnih.gov

Anti-thrombin Inhibitory Activity

Clerodane diterpenes as a chemical group have been cited for a range of biological activities, including potential anti-thrombin inhibitory activity. nih.gov Antithrombin is a crucial serine protease inhibitor in the coagulation cascade, and its inhibition of thrombin is a key regulatory step in maintaining blood fluidity. nih.gov The investigation of natural compounds that can modulate thrombin activity is an active area of research for the development of new anticoagulant therapies.

While the chemical framework of clerodane diterpenes suggests a potential for interaction with biological targets like thrombin, specific research to evaluate and characterize the anti-thrombin inhibitory activity of this compound has not been prominently reported. Therefore, although it belongs to a class of compounds with theoretical potential in this area, there is currently a lack of direct scientific evidence or data tables to substantiate this compound's efficacy as an anti-thrombin inhibitor.

Opioid Receptor Agonist Effects as Research Probes

The clerodane diterpenes have gained significant attention in pharmacological research, particularly as probes for opioid receptors. rsc.org A prominent example is Salvinorin A, a neoclerodane diterpene that is a potent and selective kappa-opioid receptor agonist. nih.govrsc.orgcore.ac.uk The unique structure and activity of Salvinorin A have made it and its analogues valuable tools for investigating opioid receptor function and for the potential development of novel therapeutics for pain, addiction, and mood disorders. rsc.org

This compound shares the neo-clerodane skeleton with Salvinorin A, which has led to interest in its chemical synthesis. core.ac.uknih.gov However, there is a notable lack of direct research into the opioid receptor agonist effects of this compound itself. While the structural similarity to active compounds like Salvinorin A suggests a potential for interaction with opioid receptors, specific binding affinities and functional activities of this compound at these receptors have not been detailed in the available literature. Consequently, its role as a research probe in opioid pharmacology remains speculative pending further investigation.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Activity in Teucrolivin A and its Derivatives

Studies on clerodane diterpenes, including those related to this compound, have highlighted several structural elements crucial for their biological activity. For instance, the presence of a furan (B31954) ring in the side chain and a carbonyl α,β-unsaturated group (or a spiro-epoxide) appear to be critical for antifeedant activity. nih.govrsc.org Stereoelectronic factors are considered more significant determinants of antifeedant activity than hydrophobic properties. nih.govrsc.org

Specific derivatives of this compound, such as Teucrolivin B and Teucrolivin H, have also been investigated for their biological activities. dokumen.pubjst.go.jp this compound itself has been identified as a potent antifeedant against certain insect species, including Spodoptera littoralis, Spodoptera frugiperda, and Heliocoverpa armigera. jst.go.jp Comparing the activities of this compound and its derivatives helps to pinpoint which parts of the molecule are essential for this effect. For example, studies comparing this compound, Teucrolivin B, and Teucrolivin C indicated that this compound was the most potent among the three tested compounds in antifeedant assays. jst.go.jp

While detailed, comparative SAR data for a wide range of this compound derivatives is not extensively available in the provided search results, the general principles identified for clerodane diterpenes regarding the furan ring and the α,β-unsaturated carbonyl/spiro-epoxide are likely applicable to this compound's activity. nih.govrsc.org

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR)

Computational methods play an increasingly important role in SAR studies, allowing for the prediction of how molecules interact with biological targets and the correlation of structural features with activity. Molecular docking is a technique used to predict the binding conformation and interactions between a ligand (like this compound or its derivatives) and a protein binding site. nih.govnih.gov This can help to understand how the molecule might exert its biological effect by binding to a specific receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) models, on the other hand, aim to build mathematical relationships between structural descriptors of a set of compounds and their measured biological activities. nih.gov These models can then be used to predict the activity of new, untested compounds based on their structures.

Although the provided search results mention computational QSAR and molecular docking in the context of SAR studies for other compound classes nih.govnih.gov, specific applications of these techniques directly to this compound for detailed SAR elucidation are not explicitly described. However, the general utility of these methods in predicting binding sites, binding energies, and correlating physicochemical parameters with activity suggests their potential applicability in future studies on this compound and its derivatives. nih.gov

Directed Synthesis for SAR Exploration and Optimization

The synthesis of the neo-clerodane skeleton, which forms the core of this compound, has been a subject of research. thegoodscentscompany.comnih.gov Approaches involving pericyclic reaction cascades, such as tandem oxy-Cope/Claisen/ene reactions, have been employed to construct the trans-decalin core of this compound as a single diastereomer. thegoodscentscompany.comnih.govepdf.pub Such synthetic strategies are crucial for generating the diverse set of analogs needed for comprehensive SAR studies.

While the provided information highlights the synthetic routes towards the core structure of this compound thegoodscentscompany.comnih.govepdf.pub, detailed examples of directed synthesis specifically for generating a library of this compound derivatives for SAR optimization are not extensively detailed. However, the ability to synthesize the complex neo-clerodane framework provides the foundation for creating modified structures to probe the SAR. The inclusion of bioactive molecules and the potential for post-synthetic derivatizations in synthetic methodologies further underscore the adaptability for generating complex molecules for SAR exploration. researchgate.net

Future Research Directions and Potential Applications in Chemical Biology

Advancements in Stereoselective Synthetic Methodologies for Teucrolivin A and its Analogues

The intricate molecular architecture of this compound, a neo-clerodane diterpenoid, has presented a formidable challenge to synthetic organic chemists. Future research will undoubtedly focus on the development of more efficient and stereoselective total syntheses. A key area of advancement lies in the refinement of pericyclic reaction cascades. For instance, a concise synthesis of the neo-clerodane skeleton of this compound has been achieved, constructing the trans-decalin core as a single diastereomer through a tandem oxy-Cope/Claisen/ene cascade. acs.orgresearchgate.netnih.gov This approach, starting from commercially available 1,3-cyclohexadiene, has successfully incorporated the necessary functionality to progress towards the complete total synthesis. acs.orgresearchgate.netnih.gov

Further exploration of such cascade reactions, potentially under microwave irradiation to accelerate reaction times and improve yields, could lead to even more elegant and step-economical routes. researchgate.net The development of novel catalytic systems for these transformations is another promising avenue. For example, ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reactions have been successfully employed in the synthesis of related cis-decalin systems with excellent yield and stereoselectivity, offering a potential strategy for generating key intermediates for this compound analogues. researchgate.net

The synthesis of diverse analogues of this compound is crucial for establishing structure-activity relationships (SAR). core.ac.uk A convergent synthetic approach, which is currently lacking for neo-clerodane natural products, would be highly valuable for the facile preparation of a library of analogues. core.ac.uk This would involve the independent synthesis of major fragments of the molecule, which are then coupled together in the later stages of the synthesis. core.ac.uk Such an approach would allow for greater flexibility in modifying specific parts of the molecule to probe their influence on biological activity.

| Synthetic Strategy | Key Features | Starting Material | Reference |

| Tandem oxy-Cope/Claisen/ene cascade | Constructs the trans-decalin core as a single diastereomer. | 1,3-Cyclohexadiene | acs.orgresearchgate.netnih.govthegoodscentscompany.com |

| Asymmetric inverse-electron-demand Diels-Alder | Generates cis-decalin intermediates with high stereoselectivity. | 4-methyl-2-pyrone and a chiral cyclohexa-1,3-dienol silyl (B83357) ether | researchgate.net |

Deep Elucidation of Novel Biological Mechanisms and Signaling Pathways

While this compound and other neo-clerodane diterpenoids have been reported to possess a range of biological activities, the underlying molecular mechanisms often remain poorly understood. Future research must delve deeper into the specific signaling pathways and molecular targets modulated by this compound. For example, some clerodane diterpenes have been shown to inhibit human neutrophil respiratory burst and degranulation by interfering with calcium, AKT, and p38 signaling pathways. nih.gov Investigating whether this compound acts through similar or distinct mechanisms could reveal novel anti-inflammatory strategies.

The potential for this compound to modulate pathways relevant to metabolic diseases is another area ripe for exploration. Teucrolivin D has shown promising binding affinities to dipeptidyl peptidase-4 (DP4), a target for type 2 diabetes, in computational docking studies. researchgate.net Experimental validation of this interaction and elucidation of the downstream signaling consequences are critical next steps. Furthermore, the psychoactive properties of some neo-clerodanes, like Salvinorin A, which acts as a potent and selective κ-opioid receptor agonist, highlight the potential for this class of compounds to interact with the central nervous system. nih.gov Exploring the neuropharmacological profile of this compound could uncover novel therapeutic applications.

Exploration of Undiscovered Bioactivities of Teucrolivins

The structural diversity of the teucrolivins, a series of neo-clerodane diterpenoids isolated from Teucrium species, suggests a broad spectrum of yet-to-be-discovered biological activities. isopsoc.org While initial studies have focused on activities such as antifeedant and anti-inflammatory effects, a systematic and comprehensive screening of this compound and its congeners against a wide array of biological targets is warranted. researchgate.netresearchgate.net

For instance, the vast family of clerodane diterpenoids has demonstrated a wide range of pharmacological effects, including antifungal, antibiotic, antiplasmodial, hypoglycemic, and hypolipidemic activities. researchgate.net Given that this compound belongs to this family, it is plausible that it may also exhibit some of these properties. High-throughput screening assays against various pathogens, cancer cell lines, and enzymes involved in metabolic pathways could rapidly identify new lead compounds for drug discovery. Additionally, exploring the potential allelopathic properties of teucrolivins could have applications in agriculture. researchgate.net

Development of this compound as a Chemical Probe for Biological Targets

The unique structure and biological activity of this compound make it an excellent candidate for development as a chemical probe to investigate complex biological processes. unisa.it A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular and physiological contexts. The development of a this compound-based probe would require the synthesis of derivatives with appropriate modifications, such as the introduction of a photoreactive group for covalent labeling of target proteins or a fluorescent tag for visualization within cells.

Such probes could be invaluable in identifying the direct molecular targets of this compound, a crucial step in understanding its mechanism of action. unisa.it For example, if this compound is found to have potent anticancer activity, a chemical probe could be used to pull down its binding partners from cancer cell lysates, leading to the identification of novel therapeutic targets. This approach has been successfully used for other natural products and represents a powerful strategy for translating the biological activity of this compound into a deeper understanding of human biology and disease.

Application of Chemoinformatics and High-Throughput Computational Screening

Chemoinformatics and computational screening methods offer a powerful and efficient approach to exploring the therapeutic potential of this compound and its analogues. Virtual screening of large compound libraries against known protein targets can predict potential biological activities and prioritize compounds for experimental testing. As an example, computational simulations have already suggested a potential role for teucrolivins as inhibitors of DP4, an enzyme linked to type 2 diabetes. researchgate.net Teucrolivin D, in particular, showed a higher binding affinity in these in silico models than some existing antidiabetic drugs. researchgate.net

Future research should expand upon these initial findings by performing large-scale computational screens of this compound and a virtual library of its derivatives against a wide range of protein targets associated with various diseases. This could uncover unexpected therapeutic applications. Furthermore, chemoinformatic tools can be used to analyze structure-activity relationship (SAR) data from both computational and experimental studies to build predictive models that can guide the design of more potent and selective analogues.

Biotechnological Production and Sustainable Sourcing Research

The primary natural sources of this compound are plants of the genus Teucrium. isopsoc.org Over-harvesting of these plants to meet potential demand for this compound could have negative ecological consequences. Therefore, research into sustainable sourcing and biotechnological production methods is essential. Plant tissue culture and hairy root culture techniques could provide a controlled and sustainable source of this compound, independent of geographical and seasonal variations.

Furthermore, advances in synthetic biology and metabolic engineering could enable the production of this compound in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli. This would involve identifying the complete biosynthetic pathway of this compound in Teucrium species and then transferring the relevant genes into a microbial chassis. While this is a long-term and challenging goal, it offers the potential for large-scale, cost-effective, and environmentally friendly production of this valuable natural product.

Chemotaxonomic Significance and Phylogenetic Studies of Teucrium Species

The distribution of specific secondary metabolites, such as this compound, within the genus Teucrium has significant chemotaxonomic implications. researchgate.net Neo-clerodane diterpenoids are considered chemotaxonomic markers for this genus. researchgate.net Detailed phytochemical analysis of a wide range of Teucrium species, coupled with molecular phylogenetic studies, can provide valuable insights into the evolutionary relationships within the genus. dokumen.pubtubitak.gov.trresearchgate.net

Future research should focus on correlating the presence or absence of this compound and other related diterpenoids with the genetic data of different Teucrium species. tubitak.gov.trresearchgate.net This could help to resolve taxonomic ambiguities and provide a clearer picture of the evolutionary history of this diverse genus. dokumen.pub For example, phylogenetic analyses based on nuclear and chloroplast DNA sequences have been used to investigate the relationships between different sections of the genus Teucrium. tubitak.gov.trresearchgate.net Integrating phytochemical data into these analyses could provide a more robust and comprehensive understanding of the systematics and biogeography of Teucrium. dokumen.pub

Q & A

Q. What validated methods are recommended for isolating Teucrolivin A from natural sources, and how can purity be confirmed?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography or preparative TLC. Purity verification requires spectroscopic methods: NMR (¹H, ¹³C) for structural confirmation, HPLC for quantitative purity (>95%), and mass spectrometry (HRMS) for molecular weight validation. Ensure solvent residues are quantified via GC-MS .

Q. Which in vitro assays are most suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Standard assays include:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) for MIC/MBC determination against Gram-positive/negative strains .

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antioxidant : DPPH/ABTS radical scavenging assays with quercetin/Trolox as positive controls . Include triplicate runs and statistical validation (p < 0.05) to ensure reproducibility .

Q. How should researchers design dose-response experiments for this compound to ensure statistical rigor?

Methodological Answer: Use a logarithmic concentration range (e.g., 0.1–100 µM) with at least six data points. Normalize results to vehicle controls and apply nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism). Validate with ANOVA and post-hoc tests (e.g., Tukey’s) to compare efficacy across doses .

Advanced Research Questions

Q. What strategies can resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Discrepancies may arise from:

- Compound Integrity : Verify purity via orthogonal methods (e.g., NMR + HPLC) to rule out degradation .

- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls.

- Data Normalization : Use Z-score analysis to identify outliers or meta-analysis to aggregate findings . Document all variables in supplementary materials for cross-study comparisons .

Q. How can researchers elucidate this compound’s mechanism of action using omics approaches?

Methodological Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (fold-change ≥2, FDR <0.05) .

- Proteomics : SILAC/TMT labeling coupled with LC-MS/MS to quantify protein abundance changes .

- Metabolomics : Untargeted LC-HRMS with pathway analysis (e.g., KEGG, MetaboAnalyst) . Validate targets via CRISPR knockouts or siRNA silencing followed by rescue experiments .

Q. What criteria should guide the selection of in vivo models for this compound’s pharmacokinetic studies?

Methodological Answer: Prioritize:

- Relevance to Disease : Orthotopic models for cancer; LPS-induced inflammation models for immunomodulation .

- ADME Profiling : Use radiolabeled this compound (¹⁴C/³H) for bioavailability, tissue distribution, and excretion studies.

- Ethical Compliance : Follow ARRIVE guidelines for sample size justification and humane endpoints . Report plasma half-life (t₁/₂), Cmax, and AUC in accordance with FDA guidelines .

Data Reporting & Reproducibility

Q. What minimal dataset is essential for publishing this compound research to ensure reproducibility?

Methodological Answer: Include:

- Synthetic Protocols : Detailed reaction conditions (solvent, temperature, catalysts) and spectral data .

- Biological Assays : Raw data (e.g., absorbance values, cell counts) and analysis scripts (R/Python) in supplementary files .

- Statistical Outputs : Exact p-values, confidence intervals, and effect sizes . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or ChEMBL .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., pH, reaction time) .

- Quality Control : Implement in-process checks (e.g., TLC monitoring) and release criteria (e.g., ≥98% HPLC purity) .

- Stability Studies : Assess degradation under stress conditions (heat, light, humidity) via accelerated stability testing .

Ethical & Methodological Pitfalls

Q. What are common pitfalls in interpreting this compound’s cytotoxicity data, and how can they be mitigated?

Methodological Answer:

Q. How should conflicting results between computational predictions and experimental data for this compound be addressed?

Methodological Answer: Reconcile discrepancies by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.